1,2-Dimethoxy-3-hydroxy-5-oxonoraporphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethoxy-3-hydroxy-5-oxonoraporphine is a natural product found in Mitrephora maingayi with data available.
Scientific Research Applications
Cytotoxic Activities
Research on compounds structurally related to 1,2-Dimethoxy-3-hydroxy-5-oxonoraporphine has demonstrated potential cytotoxic activities. Specifically, compounds isolated from Fissistigma oldhamii var. longistipitatum have shown activity against various cancer cell lines, such as HL-60, HELA, MCF-7, and HEPG2, indicating a potential for anticancer research and drug development (Chen et al., 2021).
Novel Compound Synthesis
The synthesis and characterization of new oxoaporphine alkaloids, including efforts to understand their structures and properties, have been a focus of research. These studies provide foundational knowledge for developing new pharmaceuticals or materials based on these unique molecular frameworks (Zhi-yuan et al., 2005).
Synthetic Methodologies
Advances in synthetic methodologies for oxoisoaporphine derivatives and related compounds have been explored. This includes developing new reactions and understanding the mechanisms underlying the formation and transformation of these compounds, which could lead to new synthetic routes for pharmaceuticals (Sobarzo-Sánchez et al., 2010).
Photoreduction Studies
Photoreduction of oxoisoaporphines has been investigated, providing insights into the chemical behavior of these compounds under light exposure. This research could inform the development of light-sensitive materials or drugs (De la Fuente et al., 2004).
Properties
Molecular Formula |
C18H17NO4 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
(6aR)-3-hydroxy-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-5-one |
InChI |
InChI=1S/C18H17NO4/c1-22-17-15-10-6-4-3-5-9(10)7-12-14(15)11(8-13(20)19-12)16(21)18(17)23-2/h3-6,12,21H,7-8H2,1-2H3,(H,19,20)/t12-/m1/s1 |
InChI Key |
YHTCCMRFBAMGJT-GFCCVEGCSA-N |
Isomeric SMILES |
COC1=C2C3=CC=CC=C3C[C@@H]4C2=C(CC(=O)N4)C(=C1OC)O |
Canonical SMILES |
COC1=C2C3=CC=CC=C3CC4C2=C(CC(=O)N4)C(=C1OC)O |
Synonyms |
1,2-dimethoxy-3-hydroxy-5-oxonoraporphine 12-DMHONP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.